molecular formula C24H20BrClN2O2 B11977532 9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11977532
M. Wt: 483.8 g/mol
InChI Key: KGOKIFSOXNVUGO-UHFFFAOYSA-N
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Description

9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes bromine, chlorine, and ethoxyphenyl groups

Preparation Methods

The synthesis of 9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in the synthesis include bromine, chlorobenzene, and ethoxybenzene derivatives. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where bromine or chlorine atoms can be replaced with other functional groups.

    Addition: The compound can participate in addition reactions with nucleophiles or electrophiles.

Common reagents and conditions for these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 9-Bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other pyrazolobenzoxazines with different substituents These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C24H20BrClN2O2

Molecular Weight

483.8 g/mol

IUPAC Name

9-bromo-5-(4-chlorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20BrClN2O2/c1-2-29-19-10-5-15(6-11-19)21-14-22-20-13-17(25)7-12-23(20)30-24(28(22)27-21)16-3-8-18(26)9-4-16/h3-13,22,24H,2,14H2,1H3

InChI Key

KGOKIFSOXNVUGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

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